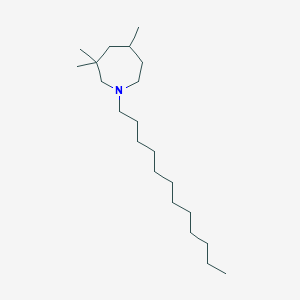
1-Dodecyl-3,3,5-trimethylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-3,3,5-trimethylazepane is an organic compound with the molecular formula C21H43N. It is a tertiary amine with a seven-membered ring structure, which includes a long dodecyl chain and three methyl groups attached to the azepane ring . This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and micellar catalysis .
Méthodes De Préparation
The synthesis of 1-Dodecyl-3,3,5-trimethylazepane typically involves the reaction of dodecyl bromide with a suitable amine precursor under controlled conditions. One common method includes the reflux of n-dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Dodecyl-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl chain or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include sodium dodecyl benzene sulfonate for catalysis and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include different amine derivatives and substituted azepane compounds.
Applications De Recherche Scientifique
1-Dodecyl-3,3,5-trimethylazepane has several scientific research applications:
Chemistry: Used as a surfactant in micellar catalysis, enhancing reaction rates and selectivity in aqueous media.
Biology: Its amphiphilic nature makes it useful in studying membrane interactions and protein folding.
Industry: Employed in the formulation of detergents and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-3,3,5-trimethylazepane is primarily based on its amphiphilic nature. It can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from catalysis to drug delivery. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and stabilization of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
1-Dodecyl-3,3,5-trimethylazepane can be compared with other similar compounds such as:
1-Dodecyl-3-methylimidazolium: Another amphiphilic compound used in micellar catalysis.
Dodecyl benzene sulfonate: A common surfactant with similar applications in detergents and emulsifiers.
The uniqueness of this compound lies in its specific structure, which provides distinct amphiphilic properties and a seven-membered ring, differentiating it from other surfactants and amines .
Propriétés
Numéro CAS |
113458-99-4 |
|---|---|
Formule moléculaire |
C21H43N |
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
1-dodecyl-3,3,5-trimethylazepane |
InChI |
InChI=1S/C21H43N/c1-5-6-7-8-9-10-11-12-13-14-16-22-17-15-20(2)18-21(3,4)19-22/h20H,5-19H2,1-4H3 |
Clé InChI |
DOBGVCKLVHFTHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCC(CC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



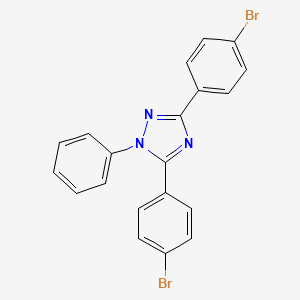
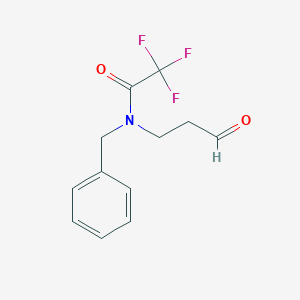
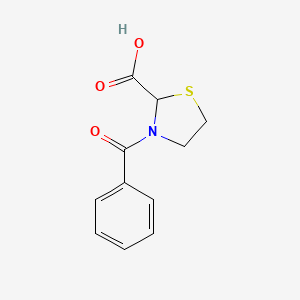
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
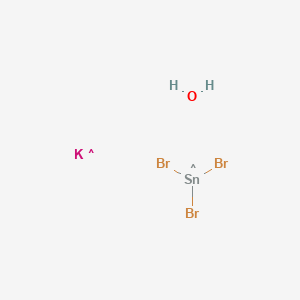

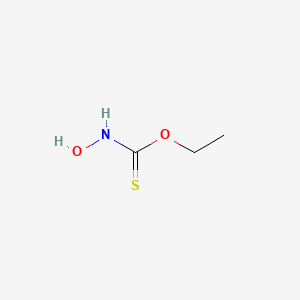
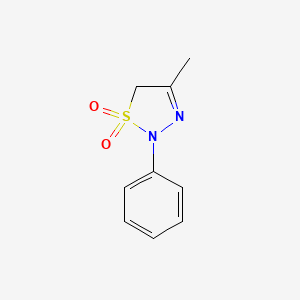
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
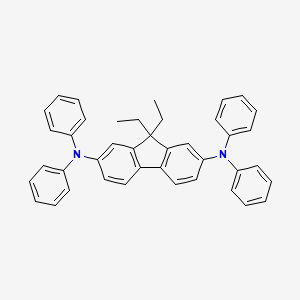
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
